molecular formula C8H8N4O B1384532 3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 62036-31-1

3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B1384532
CAS No.: 62036-31-1
M. Wt: 176.18 g/mol
InChI Key: PTRGALQIJCOLDX-UHFFFAOYSA-N
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Description

3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a triazolone ring fused with an aminophenyl group, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the reaction of 4-aminobenzohydrazide with formic acid under reflux conditions. The reaction proceeds through cyclization to form the triazolone ring. The reaction conditions often include:

    Temperature: Reflux (approximately 100°C)

    Solvent: Formic acid

    Duration: Several hours to ensure complete cyclization

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The triazolone ring can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or nitric acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Reduced triazolone derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one has found applications in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The pathways involved include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

    Signal Transduction: Interfering with signaling pathways by modulating the activity of key proteins.

Comparison with Similar Compounds

Similar Compounds

    3-(4-aminophenyl)coumarin: Known for its anti-inflammatory properties.

    2-(4-aminophenyl)benzothiazole: Exhibits potent antimicrobial activity.

Uniqueness

3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one stands out due to its unique triazolone ring structure, which imparts distinct chemical reactivity and biological activity

Properties

IUPAC Name

3-(4-aminophenyl)-1,4-dihydro-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c9-6-3-1-5(2-4-6)7-10-8(13)12-11-7/h1-4H,9H2,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTRGALQIJCOLDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00489351
Record name 5-(4-Aminophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00489351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62036-31-1
Record name 5-(4-Aminophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00489351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
Reactant of Route 2
3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
Reactant of Route 3
Reactant of Route 3
3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
Reactant of Route 4
3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
Reactant of Route 5
3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
Reactant of Route 6
3-(4-aminophenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

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